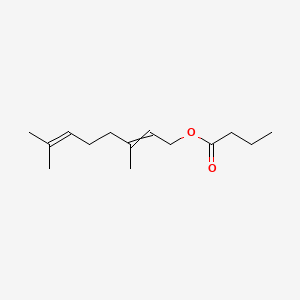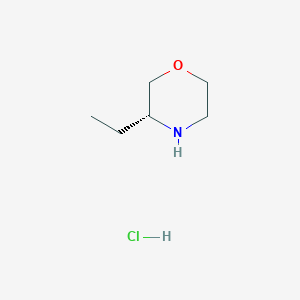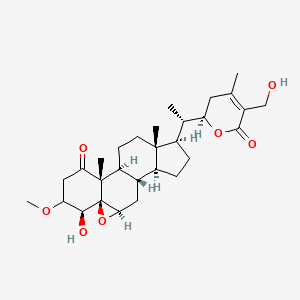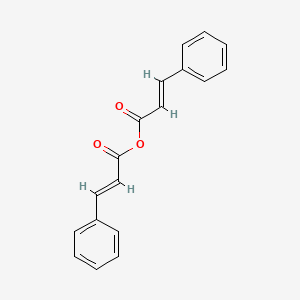
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as BTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is an important building block for the synthesis of various organic compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
1. Luminescence and Photoluminescence Properties
A study by Liu et al. (2013) discusses the synthesis of a β-diketone ligand, closely related to 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, and its application in forming a europium(III) complex. This complex exhibits intense red emission and extends its excitation band to the blue light region, indicating potential applications in fields without UV radiation (Liu et al., 2013).
2. Detection in Biological Systems
Yang et al. (2018) synthesized europium(III) complexes using similar β-diketone-derived ligands for detecting total bilirubin in blood-serum samples. The luminescence intensity of these complexes is linearly related to bilirubin concentration, demonstrating their utility in sensitive and reliable detection (Yang et al., 2018).
3. Synthesis of Fluorinated Pyrazole Derivatives
Song and Zhu (2001) describe the reaction of trifluoromethyl-1,3-diketone, a compound structurally related to 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, with per(poly)fluorophenylhydrazines. This process leads to the synthesis of fluorinated pyrazole derivatives, suggesting its potential in the development of new chemical entities (Song & Zhu, 2001).
4. Optical Nonlinear Properties
Dhumad et al. (2021) synthesized azo-β-diketones and investigated their optical nonlinear properties. These compounds, including variants of β-diketones, demonstrated high nonlinear refractive indexes, indicating potential applications in optical technologies (Dhumad et al., 2021).
5. Antimicrobial Studies
Sampal et al. (2018) synthesized 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes, demonstrating moderate to excellent antimicrobial activity against various bacteria and fungi. This research highlights the potential of structurally related β-diketones in antimicrobial applications (Sampal et al., 2018).
6. Tautomeric Equilibria Studies
Mahmudov et al. (2011) investigated new arylhydrazone derivatives of β-diketones, revealing effective intramolecular hydrogen bonding. This study provides insight into the chemical behavior of compounds similar to 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione, useful in various chemical synthesis processes (Mahmudov et al., 2011).
7. Electrochemical Synthesis Applications
Goodarzi and Mirza (2020) described an electrochemical strategy for synthesizing novel nanoparticles, involving a reaction with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This method highlights the role of related β-diketones in facilitating environmentally friendly and high-yield chemical syntheses (Goodarzi & Mirza, 2020).
8. Photopolymerization Monitoring
Ortyl et al. (2014) evaluated the performance of 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione as a fluorescent probe for monitoring cationic photopolymerization processes. This application demonstrates the potential of similar β-diketones in industrial processes like coating and photostabilization (Ortyl et al., 2014).
properties
IUPAC Name |
1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKDRDJPDRKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655694 | |
| Record name | 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
23975-64-6 | |
| Record name | 1-(3-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23975-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23975-64-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)


![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)







![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)
